N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridine-thiophene hybrid scaffold and a trifluoromethylphenyl moiety. Its structure combines aromatic heterocycles (pyridine and thiophene) with a polar acetamide linker, which is common in medicinal chemistry for optimizing pharmacokinetic properties. Though direct synthesis data for this compound are absent in the provided evidence, analogous methods involve alkylation of pyridine derivatives with chloroacetamides (e.g., ) .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)16-3-1-13(2-4-16)10-18(25)24-11-14-5-7-23-17(9-14)15-6-8-26-12-15/h1-9,12H,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRANLZPPYXYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyridine Moieties
- N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (): Shares a thiophen-3-yl group and acetamide linker but replaces pyridine with pyrazine.
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
Lacks thiophene but includes a dichlorophenyl group. The dihydro-pyrazole ring may enhance solubility, whereas the target compound’s pyridine-thiophene system favors aromatic interactions .
Compounds with Trifluoromethylphenyl Groups
- N-(3-Fluoro-4-{[2-(5-(Trifluoromethyl)-1H-imidazol-2-yl)oxy]phenyl}acetamide ():
Features a trifluoromethylphenyl group and imidazole ring. The imidazole’s basicity contrasts with the pyridine-thiophene system, influencing electronic properties and target selectivity. This compound showed 66–70% inhibition of BGC823 cancer cells at 100 μg . - N-(4-(Piperidine-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide ():
Replaces pyridine with a thiazolotriazole ring. The thioether linkage and piperidine substituent may improve membrane permeability. Yield: 69% .
Acetamide Derivatives with Heterocyclic Systems
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Contains a thienopyrimidine core instead of pyridine-thiophene. Molecular weight: 409.888 g/mol .
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Uses a triazole-thiophene scaffold with a sulfanyl linker. The fluorophenyl group may enhance metabolic resistance compared to trifluoromethylphenyl .
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